molecular formula C7H8ClN B3043084 Pyridine, 3-chloro-4,5-dimethyl- CAS No. 72093-06-2

Pyridine, 3-chloro-4,5-dimethyl-

Cat. No. B3043084
CAS RN: 72093-06-2
M. Wt: 141.6 g/mol
InChI Key: OEFPPSAQENNKSW-UHFFFAOYSA-N
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Description

“Pyridine, 3-chloro-4,5-dimethyl-” is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine is structurally related to benzene, with one methine group (i.e., =CH-) replaced by a nitrogen atom . It is a water-miscible liquid with an unpleasant fish-like smell and is colorless . The molecular weight of pyridine is 107.1531 .


Molecular Structure Analysis

The molecular structure of “Pyridine, 3-chloro-4,5-dimethyl-” is similar to that of pyridine, with the addition of chlorine and methyl groups . The molecular weight of this compound is 182.44 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Pyridine, 3-chloro-4,5-dimethyl-” include a molecular weight of 182.44 , and a density of 1.114 g/cm^3 . The boiling point is 202.926 °C at 760 mmHg, and the melting point is -41.6°C .

Scientific Research Applications

  • Enantioselective Synthesis and Catalysis : Enantiomerically pure 4-(dimethylamino)pyridines, including derivatives of 3-chloro-4,5-dimethyl-pyridine, are synthesized for application in asymmetric catalysis. They exhibit important catalytic properties in stereoselective construction of quaternary centers (Busto, Gotor‐Fernández, & Gotor, 2006).

  • Catalyst for Acylation Reactions : 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, is used as a recyclable catalyst for the acylation of inert alcohols and phenols. The reaction mechanism involves formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride (Liu, Ma, Liu, & Wang, 2014).

  • Synthesis of Substituted Pyridines : 3,5-dimethyl-4-substituted pyridines, synthesized using a sequence that leverages the steric influence of substituents, become accessible for further chemical applications (Kutney & Tabata, 1963).

  • Insecticide Intermediate : Compounds containing a pyridine ring, such as 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide, are important intermediates in the synthesis of insecticides like tefluthrin (Liu, Feng, Liu, & Zhang, 2006).

  • Hydrogen Bonding Studies : Structural and spectroscopic studies of compounds like 3-chloro-5-hydroxy-2,6-dimethylpyridine provide insights into hydrogen bonding, which is fundamental in understanding molecular interactions (Hanuza et al., 1997).

  • Antioxidant Properties : Synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols show that these compounds exhibit interesting antioxidant properties, which can be significant in various biological and chemical applications (Wijtmans et al., 2004).

  • Chemical Synthesis and Green Metrics : Modified synthesis methods for derivatives like 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine contribute to advances in green chemistry, focusing on reducing waste and improving efficiency (Gilbile, Bhavani, & Vyas, 2017).

  • Iodolactonisation Reactions : 4-(Dimethylamino)pyridine is an effective catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, which is relevant in organic synthesis (Meng, Liu, Liu, & Wang, 2015).

Safety and Hazards

Pyridine and its derivatives are known to be flammable and can cause severe skin burns and eye damage . They may also cause respiratory irritation . Therefore, it’s important to handle these compounds with care, using protective gloves, clothing, and eye/face protection .

Future Directions

Pyridine derivatives are gaining interest in various research fields due to their unique properties and potential applications in drug design and discovery . For instance, they have been used in the development of new antibiotic drugs . Therefore, the future directions for “Pyridine, 3-chloro-4,5-dimethyl-” could involve further exploration of its potential uses in medicinal chemistry and other fields.

properties

IUPAC Name

3-chloro-4,5-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-3-9-4-7(8)6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFPPSAQENNKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301328
Record name Pyridine, 3-chloro-4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72093-06-2
Record name Pyridine, 3-chloro-4,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72093-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-chloro-4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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